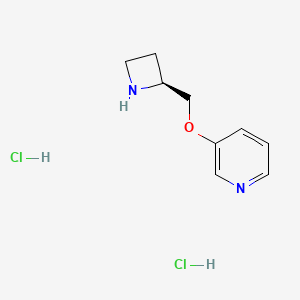

A 85380 Dihydrochlorid

Übersicht

Beschreibung

. Diese Verbindung wird in der wissenschaftlichen Forschung aufgrund ihrer starken und selektiven Wirkung auf diese Rezeptoren häufig eingesetzt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von A 85380 Dihydrochlorid beinhaltet die Reaktion von 3-Hydroxypyridin mit (S)-2-Azetidinmethanol unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden . Die Reaktion erfordert typischerweise eine Base wie Natriumhydrid und ein geeignetes Lösungsmittel wie Dimethylformamid (DMF). Das Produkt wird dann gereinigt und in seine Dihydrochloridsalzform umgewandelt.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht allgemein dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und der Einsatz großtechnischer Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Wissenschaftliche Forschungsanwendungen

A 85380 Dihydrochlorid hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ligand in der Untersuchung von nikotinischen Acetylcholinrezeptoren eingesetzt.

Biologie: Wird bei der Untersuchung neuronaler Signalwege und Rezeptorfunktionen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an den α4β2-Subtyp von nAChRs bindet, die ligandengesteuerte Ionenkanäle sind . Nach der Bindung stimuliert es den Kationen-Ausstrom, was zu einer neuronalen Depolarisation und anschließendem Neurotransmitter-Freisetzung führt . Diese Wirkung ist hochspezifisch, mit minimalen Auswirkungen auf andere nAChR-Subtypen .

Wirkmechanismus

Target of Action

A 85380 dihydrochloride is a high affinity and selective agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) . The α4β2 nAChR is a type of neuronal nicotinic acetylcholine receptor present in the brain .

Mode of Action

A 85380 dihydrochloride interacts with its target, the α4β2 nAChR, by binding to it . This binding stimulates cation efflux in cells expressing the α4β2 nAChR . The interaction of A 85380 dihydrochloride with the α4β2 nAChR is dependent on calcium .

Biochemical Pathways

The primary biochemical pathway affected by A 85380 dihydrochloride is the nicotinic acetylcholine receptor pathway . By binding to the α4β2 nAChR, A 85380 dihydrochloride influences the flow of ions across the cell membrane, specifically causing an efflux of cations .

Pharmacokinetics

It is known that the compound is soluble in water and dmso .

Result of Action

The binding of A 85380 dihydrochloride to the α4β2 nAChR and the subsequent cation efflux can lead to changes in neuronal activity . This can have various effects at the molecular and cellular level, depending on the specific context within the nervous system.

Action Environment

The action, efficacy, and stability of A 85380 dihydrochloride can be influenced by various environmental factors. For instance, the presence of calcium is necessary for the compound’s interaction with the α4β2 nAChR . Additionally, the compound is hygroscopic, meaning it absorbs moisture from the air, which could potentially affect its stability .

Biochemische Analyse

Biochemical Properties

A 85380 dihydrochloride has been shown to stimulate cation efflux in K177 cells expressing α4β2 . This suggests that it interacts with the α4β2 nicotinic acetylcholine receptor, leading to changes in ion transport across the cell membrane .

Cellular Effects

In cellular studies, A 85380 dihydrochloride has been shown to increase the influx of extracellular Ca+2 in rat cortical neurons . This suggests that it can influence cell function by modulating calcium signaling pathways .

Molecular Mechanism

The molecular mechanism of A 85380 dihydrochloride involves its binding to the α4β2 nicotinic acetylcholine receptor . This binding stimulates cation efflux in cells expressing this receptor, which can lead to changes in cellular function .

Dosage Effects in Animal Models

In animal models, the effects of A 85380 dihydrochloride have been shown to increase swim distance when administered 15 min prior to test

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of A 85380 dihydrochloride involves the reaction of 3-hydroxypyridine with (S)-2-azetidinemethanol under specific conditions to form the desired product . The reaction typically requires a base such as sodium hydride and an appropriate solvent like dimethylformamide (DMF). The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

While specific industrial production methods for A 85380 dihydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

A 85380 Dihydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins der Azetidin- und Pyridinringe . Diese Reaktionen können durch verschiedene Reagenzien und Bedingungen erleichtert werden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Alkylhalogenide und Basen wie Natriumhydrid. Lösungsmittel wie DMF oder Acetonitril werden häufig verwendet.

Oxidation und Reduktion: Obwohl weniger häufig, können Oxidations- und Reduktionsreaktionen unter Verwendung von Reagenzien wie Kaliumpermanganat bzw. Natriumborhydrid durchgeführt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Pyridinderivate liefern.

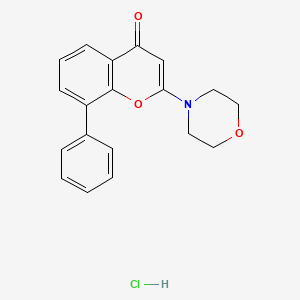

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GTS-21 Dihydrochlorid: Ein weiterer selektiver Agonist für nAChRs, jedoch mit unterschiedlicher Selektivität für Rezeptorsubtypen.

Tubocurarinhydrochlorid-Pentahydrat: Ein nicht-selektiver nAChR-Antagonist, der in verschiedenen Forschungskontexten eingesetzt wird.

Nifedipin: Obwohl hauptsächlich ein Kalziumkanalblocker, hat es einige Wechselwirkungen mit nAChRs.

Einzigartigkeit

A 85380 Dihydrochlorid ist einzigartig aufgrund seiner hohen Affinität und Selektivität für den α4β2-nAChR-Subtyp . Dies macht es besonders wertvoll in der Forschung, die sich auf diesen spezifischen Rezeptorsubtyp konzentriert, und liefert Einblicke in seine Rolle bei der neuronalen Signalübertragung und potenziellen therapeutischen Anwendungen .

Eigenschaften

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEVDINKRFDXFP-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662567.png)

![N-[2-[4-[3-[4-amino-5-chloro-2-[(3,5-dimethoxyphenyl)methoxy]phenyl]-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride](/img/structure/B1662568.png)

![tert-butyl (2S)-2-[(5-trimethylstannylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate](/img/structure/B1662582.png)

![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B1662584.png)